molecular formula C30H22ClFN4O3 B2371092 1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796913-84-2

1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Cat. No.: B2371092
CAS No.: 1796913-84-2
M. Wt: 540.98
InChI Key: JUXPUXWSAIECIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzodiazepine derivative with a urea functional group, characterized by a 3-chlorophenyl substituent and a 1-[2-(2-fluorophenyl)-2-oxoethyl] side chain. Its structure includes a 1,4-benzodiazepine core fused with a phenyl group at position 5 and a urea linkage at position 2. The presence of electronegative substituents (chloro and fluoro groups) suggests enhanced binding affinity to receptors compared to non-halogenated analogs, though further studies are required to confirm this hypothesis.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClFN4O3/c31-20-11-8-12-21(17-20)33-30(39)35-28-29(38)36(18-26(37)22-13-4-6-15-24(22)32)25-16-7-5-14-23(25)27(34-28)19-9-2-1-3-10-19/h1-17,28H,18H2,(H2,33,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXPUXWSAIECIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4F)NC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C30H22ClFN4O3
  • Molecular Weight : 540.98 g/mol
  • CAS Number : 1796913-84-2

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown significant antiproliferative activity:

Cell LineIC50 (µM)Comparison to Cisplatin (IC50 µM)
A549 (Lung)5.9 ± 1.715.37
SW-480 (Colorectal)2.3 ± 0.9116.1
MCF-7 (Breast)5.65 ± 2.333.2

These results indicate that the compound exhibits stronger cytotoxicity compared to Cisplatin in certain cancer cell lines, particularly in lung and colorectal cancers .

The mechanism by which this compound induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis has demonstrated that the compound increases early and late apoptotic cells in a dose-dependent manner, suggesting that it may activate apoptotic pathways effectively .

Structure Activity Relationship (SAR)

The presence of electron-withdrawing groups such as chlorine and fluorine at specific positions on the phenyl rings enhances the biological activity of the compound. The structure activity relationship studies indicate that these modifications contribute significantly to its potency against cancer cell lines .

Case Studies and Research Findings

In a recent study published in Scientific Reports, researchers synthesized various derivatives of benzodiazepine compounds and tested their biological activities. Among these, the compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis in multiple cancer types .

Another study highlighted its antibacterial and antifungal properties, although these activities were less pronounced compared to its anticancer effects . The findings suggest a broad spectrum of biological activity that warrants further investigation.

Scientific Research Applications

Structural Insights

The compound features a complex structure that includes a benzodiazepine core, which is known for its diverse pharmacological properties. The presence of halogenated phenyl groups may enhance its biological activity through various mechanisms.

Antidepressant Activity

Research indicates that derivatives of benzodiazepines can exhibit significant antidepressant effects. Studies have shown that compounds similar to this target compound can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, leading to mood enhancement and neuroprotection .

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold found in related compounds has been associated with anticancer activity. Investigations into structural analogs have demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest . The specific compound under discussion may exhibit similar effects due to its structural characteristics.

Antimicrobial Effects

The incorporation of chlorinated and fluorinated aromatic rings in the structure enhances antimicrobial activity. Comparative studies have shown that such compounds exhibit potent antibacterial and antifungal properties against various pathogens . This suggests potential applications in treating infections caused by resistant bacterial strains.

Receptor Modulation

The piperazine moiety present in the compound is known to interact with neurotransmitter receptors, which may lead to enhanced mood and neuroprotective effects.

Enzyme Inhibition

The thieno[3,2-d]pyrimidine structure may inhibit key enzymes involved in cancer progression and inflammation, providing a basis for its anticancer properties.

Membrane Disruption

Antimicrobial activity is often linked to the ability of compounds to disrupt microbial cell membranes, which may be a mechanism by which this compound exerts its effects against pathogens.

Study on Antidepressant Effects

A study published in the Journal of Medicinal Chemistry highlighted the antidepressant effects of similar benzodiazepine derivatives. The research demonstrated that these compounds could significantly reduce depressive-like behavior in animal models by modulating serotonin and norepinephrine levels .

Investigation of Anticancer Activity

Research conducted on thieno[3,2-d]pyrimidine derivatives indicated their efficacy in inhibiting the growth of various cancer cell lines. The study found that these compounds could induce apoptosis through caspase activation pathways .

Antimicrobial Efficacy Assessment

A comparative study evaluated the antimicrobial properties of halogenated phenyl-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds had significant antibacterial activity comparable to standard antibiotics like norfloxacin .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzodiazepine-based urea derivatives. Below is a comparative analysis based on substituent variations, molecular properties, and available research data:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
Target Compound R1: 3-Chlorophenyl; R2: 2-Fluorophenyl-oxoethyl ~567.0* High halogen content; potential enhanced receptor affinity Synthesized analog
1-(1-Methyl-2-Oxo-5-Phenyl-2,3-Dihydro-1H-1,4-Benzodiazepin-3-yl)-3-(3-Methylphenyl)urea (L-365,260) R1: 3-Methylphenyl; R2: Methyl 412.5 CCK-B receptor antagonist; stereochemistry-dependent activity (R vs. S)
1-(2,6-Dichlorophenyl)-3-(1-Methyl-2-Oxo-5-Phenyl-2,3-Dihydro-1H-1,4-Benzodiazepin-3-yl)urea R1: 2,6-Dichlorophenyl; R2: Methyl ~511.0 Increased lipophilicity; dichloro substitution may impact metabolic stability
1-(2,4-Dimethylphenyl)-3-(1-Methyl-2-Oxo-5-Phenyl-2,3-Dihydro-1H-1,4-Benzodiazepin-3-yl)urea (CAS 1048916-01-3) R1: 2,4-Dimethylphenyl; R2: Methyl 412.5 Reduced polarity; methyl groups may lower binding specificity

Key Findings from Research

Substituent Effects on Receptor Binding :

  • The target compound’s 2-fluorophenyl-oxoethyl group distinguishes it from simpler methyl-substituted analogs (e.g., L-365,260). Fluorine’s electronegativity may improve hydrogen bonding with receptor sites compared to methyl groups .
  • Dichlorophenyl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which could enhance blood-brain barrier penetration but increase metabolic degradation risks.

Stereochemical Influence: Enantiomers like (R)-L-365,260 show significantly higher CCK-B receptor antagonism than their (S)-counterparts, emphasizing the role of stereochemistry in activity .

Analytical Differentiation :

  • LC–TOF-MS studies (e.g., ) highlight challenges in distinguishing benzodiazepine derivatives due to similar molecular masses and fragmentation patterns. For example, the target compound’s accurate mass (likely ~567.0 g/mol) would require high-resolution instrumentation to resolve from isobaric interferents.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzodiazepine core followed by urea linkage formation. Key steps include:

  • Benzodiazepine Core Synthesis : Cyclocondensation of substituted anilines with keto-acids under acidic conditions to form the 1,4-benzodiazepin-2-one scaffold .
  • Urea Linkage : Reaction of the benzodiazepine intermediate with 3-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: What spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR in DMSO-<i>d</i>₆ to confirm substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm, benzodiazepine carbonyl at ~170 ppm) .
  • FT-IR : Urea C=O stretch (~1640–1680 cm⁻¹) and benzodiazepine C=O (~1720 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration determination; requires single crystals grown via slow evaporation in ethanol .

Advanced: How can reaction yields be improved for large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., isocyanate coupling), improving yield by 15–20% compared to batch methods .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst during urea formation to reduce reaction time from 12 hrs to 4 hrs .
  • DoE (Design of Experiments) : Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) and identify non-linear interactions .

Advanced: How should contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP levels for kinase inhibition assays) .
  • Metabolite Screening : Use LC-MS to identify active metabolites in hepatic microsomes that may contribute to discrepancies between in vitro and in vivo results .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cellular environments .

Advanced: What computational strategies predict target interactions for SAR studies?

  • Molecular Docking : Use AutoDock Vina with the benzodiazepine core as a rigid scaffold and urea moiety as a flexible linker to screen kinase targets (e.g., JAK2, EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound in the ATP-binding pocket of target proteins .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to prioritize analogs with improved permeability .

Advanced: How can polymorphic forms impact pharmacological properties?

  • Salt Screening : Co-crystallize with pharmaceutically acceptable acids (e.g., HCl, succinic acid) to enhance solubility; characterize forms via PXRD and DSC .
  • Bioavailability Testing : Compare dissolution rates of polymorphs in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) using USP Apparatus II .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity Mitigation : Wear nitrile gloves and PPE due to potential skin irritation (LD₅₀ > 500 mg/kg in rats) .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste under EPA guidelines .

Advanced: How does fluorophenyl substitution influence target selectivity?

  • Electrostatic Potential Maps : Compare fluorine’s electron-withdrawing effects on urea’s H-bonding capacity using Gaussian09 .
  • Kinase Profiling : Test against a panel of 50 kinases; fluorophenyl analogs show 3-fold higher selectivity for PIM1 kinase over off-targets like CDK2 .

Advanced: What in vitro models validate its anti-proliferative mechanisms?

  • Apoptosis Assays : Perform Annexin V/PI staining in leukemia cell lines (e.g., K562) after 48-hr treatment .
  • ROS Detection : Use DCFH-DA fluorescence to quantify reactive oxygen species generation linked to mitochondrial dysfunction .

Advanced: How can SAR be expanded using combinatorial chemistry?

  • Library Design : Replace the chlorophenyl group with heterocycles (e.g., pyridyl, thienyl) using Ugi four-component reactions .
  • High-Throughput Screening : Screen 500-member libraries against a neurodegenerative disease target (e.g., Tau protein) using FRET-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.